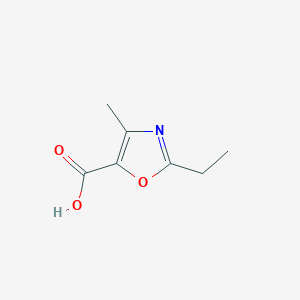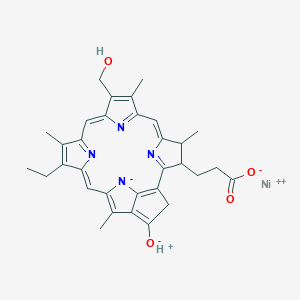
Tunichlorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tunichlorin is a type of porphyrin, a class of organic compounds that are crucial in biological processes such as oxygen transport and photosynthesis. Tunichlorin is unique in that it is derived from tunicates, a type of marine invertebrate. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of bioimaging and cancer treatment.
Mécanisme D'action
The mechanism of action of tunichlorin is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Tunichlorin may also interact with specific proteins within cells, leading to changes in cellular signaling pathways and ultimately cell death.
Effets Biochimiques Et Physiologiques
Tunichlorin has been shown to have a variety of biochemical and physiological effects on cells. In addition to inducing cell death, tunichlorin has been shown to alter cellular metabolism and inhibit cellular proliferation. Tunichlorin has also been shown to induce changes in cellular morphology, including the formation of cytoplasmic vacuoles and the disruption of cellular membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tunichlorin in lab experiments is its specificity for cancer cells. This allows for targeted treatment and reduces the risk of side effects on healthy cells. Additionally, the fluorescent properties of tunichlorin make it a useful tool for bioimaging studies. However, one limitation of using tunichlorin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving tunichlorin. One area of interest is in the development of new cancer treatments that utilize tunichlorin. Additionally, there is potential for tunichlorin to be used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Further research is also needed to fully understand the mechanism of action of tunichlorin and its effects on cellular signaling pathways. Finally, there is potential for tunichlorin to be used in other areas of scientific research, such as in the development of new imaging techniques or in the study of cellular metabolism.
Méthodes De Synthèse
Tunichlorin can be synthesized through a multi-step process that involves the extraction of tunicates, followed by purification and chemical modification. The process begins with the collection of tunicates from the ocean, which are then subjected to a series of extraction and purification steps to isolate the tunichlorin compound. Chemical modifications can then be made to the tunichlorin molecule to alter its properties for specific applications.
Applications De Recherche Scientifique
Tunichlorin has shown promise in a variety of scientific research applications. One area of interest is in bioimaging, where tunichlorin can be used as a fluorescent probe to visualize biological structures and processes. This is due to the unique spectral properties of tunichlorin, which allow it to emit fluorescence at specific wavelengths. Tunichlorin has also been investigated for its potential use in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death.
Propriétés
Numéro CAS |
114571-91-4 |
|---|---|
Nom du produit |
Tunichlorin |
Formule moléculaire |
C32H32N4NiO4 |
Poids moléculaire |
595.3 g/mol |
Nom IUPAC |
3-[11-ethyl-16-(hydroxymethyl)-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C32H34N4O4.Ni/c1-6-18-14(2)23-11-27-21(13-37)16(4)22(34-27)10-24-15(3)19(7-8-29(39)40)31(35-24)20-9-28(38)30-17(5)25(36-32(20)30)12-26(18)33-23;/h10-12,15,19,37H,6-9,13H2,1-5H3,(H3,33,34,35,36,38,39,40);/q;+2/p-2 |
Clé InChI |
YFMIQSKJICWDHW-UHFFFAOYSA-L |
SMILES isomérique |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)CO)C)C)CCC(=O)O)CC4=O)C)C.[Ni+2] |
SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
SMILES canonique |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
Synonymes |
tunichlorin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



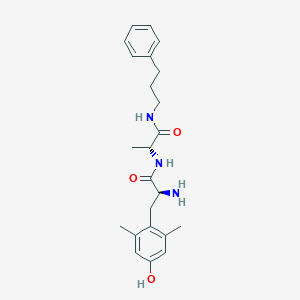
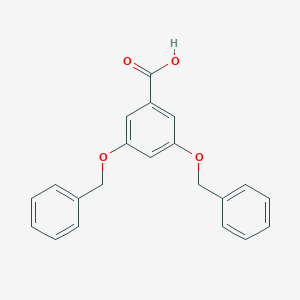
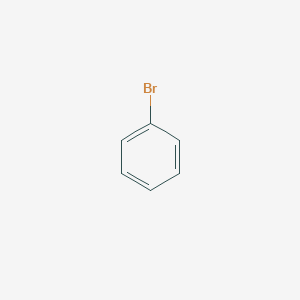
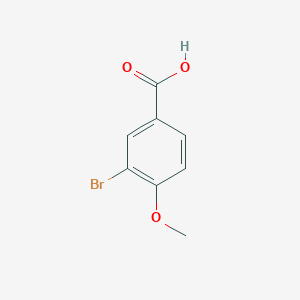
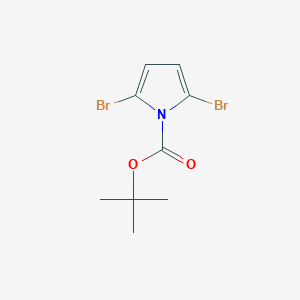
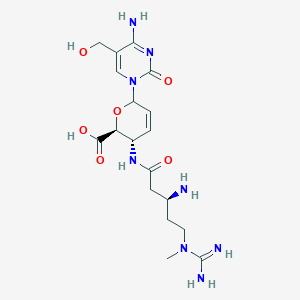
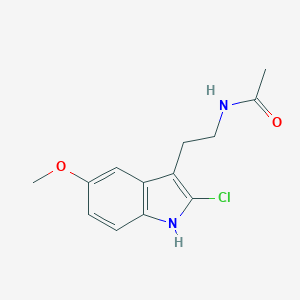
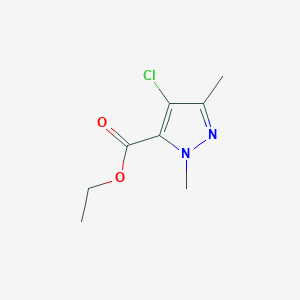
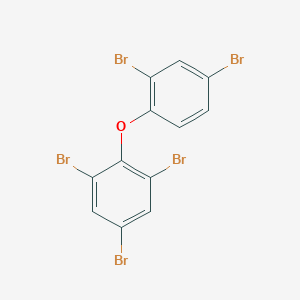
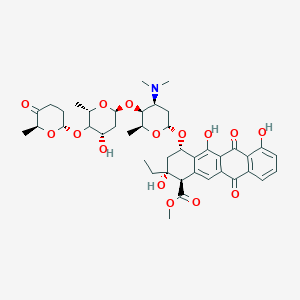
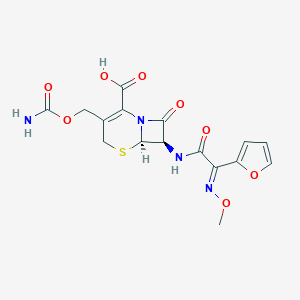
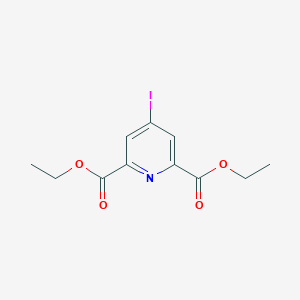
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
